Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione
Description
Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione (CAS 57796-78-8) is a bicyclic heterocyclic compound with the molecular formula C₆H₇NO₃ and a molecular weight of 141.125 g/mol . It features a fused pyrrolidine-oxazole ring system with two ketone groups at the 1- and 3-positions. This compound is often synthesized from amino acid precursors like L-proline, as seen in related derivatives . Its stereochemical variants, such as the (S)-enantiomer (CAS 45736-33-2), are also of interest in pharmaceutical research .
Properties
IUPAC Name |
5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-5-4-2-1-3-7(4)6(9)10-5/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWNBXNPBSVNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)OC(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971691 | |
| Record name | Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-64-2, 45736-33-2 | |
| Record name | Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5626-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1H,3H-Pyrrolo(1,2-c)Oxazole-1,3-dione Tetrahydro- (7aS)- | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of N-Carboxyanhydride Intermediate
In a representative procedure, (S)-proline (1 equiv.) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Phosgene (1.05 equiv.) is introduced at 0–5°C, followed by triethylamine (1.1 equiv.) to neutralize HCl. The reaction forms an N-carboxyanhydride intermediate, isolated in >95% yield after filtration and solvent removal.
Cyclization to Bicyclic Dione
The intermediate is treated with excess phosgene in THF at 5–25°C for 2–4 hours. Triethylamine facilitates deprotonation, enabling intramolecular cyclization. Post-reaction, the mixture is concentrated, and the product crystallizes upon hexane addition. This method achieves 89–92% yield with >99% purity by HPLC.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Starting Material | (S)-Proline | |
| Cyclizing Agent | Phosgene (1.2 equiv.) | |
| Solvent | THF | |
| Reaction Temperature | 0–25°C | |
| Yield | 89–92% |
Enantioselective Synthesis via Chiral Pool Strategy
The (S)-enantiomer (CAS 45736-33-2) is synthesized using chiral starting materials. (S)-proline’s inherent chirality is retained throughout the process, avoiding racemization.
Critical Control Parameters
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Temperature: Reactions conducted below 25°C prevent epimerization.
-
Solvent: Anhydrous THF or DCM minimizes hydrolysis.
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Base: Triethylamine or DBU (1,8-diazabicycloundec-7-ene) ensures rapid HCl scavenging.
Typical Workflow:
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(S)-Proline → N-Carboxyanhydride (92% yield)
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Cyclization with triphosgene → (S)-Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione (89% yield, >99% ee).
Alternative Routes: Boronic Acid-Assisted Cyclization
A patented method employs methylboronic acid to facilitate cyclization under milder conditions. Prolinol derivatives react with methylboronic acid (1.2 equiv.) in toluene at reflux, using molecular sieves for water removal. This approach achieves 85% yield but requires stringent anhydrous conditions.
Comparison with Phosgene Method:
| Aspect | Phosgene Method | Boronic Acid Method |
|---|---|---|
| Yield | 89–92% | 85% |
| Reaction Time | 2–4 h | 10–12 h |
| Byproducts | HCl, CO₂ | Boric acid |
| Scalability | Industrial | Lab-scale |
Reaction Optimization and Process Considerations
Solvent Screening
THF outperforms DCM and toluene in cyclization efficiency:
| Solvent | Conversion (%) | Purity (%) |
|---|---|---|
| THF | 98 | 99.5 |
| DCM | 95 | 98.7 |
| Toluene | 89 | 97.2 |
Temperature Effects
Optimal cyclization occurs at 20–25°C. Elevated temperatures (>40°C) promote decomposition, reducing yields to <70%.
Industrial-Scale Production Metrics
A case study from VulcanChem reports:
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Batch Size: 50 kg
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Cycle Time: 8 h
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Overall Yield: 87%
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Purity: 99.3% (HPLC)
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can lead to the formation of pyrrolidines.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, pyrrolidines, and other heterocyclic derivatives .
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione serves as a crucial building block for the synthesis of more complex heterocyclic compounds. Its structure allows for the creation of diverse chemical libraries that are essential for drug discovery and development. Various synthetic routes have been explored to produce this compound efficiently, including cyclization reactions involving amino acids and diesters under specific conditions .
Biology
This compound has garnered attention for its potential bioactive properties. Research indicates that it may possess antimicrobial and antifungal activities. Studies have shown that derivatives of this compound can interact with various biological targets such as enzymes and receptors, potentially influencing metabolic pathways . Notably:
- Antiviral Activity : Some derivatives have demonstrated activity against viruses like HIV and the tobacco mosaic virus (TMV).
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Structure-activity relationship (SAR) studies indicate that modifications can enhance cytotoxicity against various cancer cell lines .
Medicine
In medical research, this compound is being explored for its therapeutic potential. It is investigated for its anti-inflammatory and anticancer properties. The mechanism of action involves interaction with specific molecular targets leading to modulation of enzyme activity or receptor signaling pathways .
Case Studies and Research Findings
Several notable studies highlight the applications and efficacy of this compound:
- Anticancer Activity : A study published in Organic Letters reported the synthesis of various derivatives and their evaluation against human cancer cell lines. Results indicated that specific modifications led to enhanced cytotoxicity.
- Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that certain derivatives effectively inhibit xanthine oxidase with IC50 values indicating strong potency. This suggests potential applications in treating conditions like gout .
- Antimicrobial Effects : Investigations into the antimicrobial properties showed promising results against various pathogens through interactions with bacterial enzymes.
Mechanism of Action
The mechanism of action of Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction and gene expression .
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes critical differences between Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione and its analogs:
Biological Activity
Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione is a heterocyclic compound that has garnered significant interest in both synthetic and biological chemistry. Its unique bicyclic structure, which incorporates both pyrrole and oxazole moieties, contributes to its diverse chemical properties and potential applications in medicinal chemistry. The molecular formula of this compound is , with a molar mass of approximately 141.125 g/mol .
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. These interactions can influence several metabolic pathways, potentially leading to therapeutic effects. Key biological activities associated with this compound include:
- Enzyme Inhibition : Studies suggest that derivatives of this compound exhibit inhibitory effects on certain enzymes. For instance, the compound has been investigated for its potential as an inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production .
- Anticancer Properties : Some derivatives have shown promise in anticancer research. Structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its cytotoxicity against various cancer cell lines .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and its derivatives:
- Anticancer Activity : A study published in Organic Letters highlighted the synthesis of various derivatives and their evaluation for anticancer activity. The results showed that certain modifications led to significant cytotoxic effects against human cancer cell lines .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that specific derivatives could effectively inhibit xanthine oxidase with IC50 values indicating strong potency. This suggests potential applications in treating conditions like gout .
- Antimicrobial Effects : Other studies have explored the antimicrobial properties of this compound. For example, the interaction of this compound with bacterial enzymes demonstrated promising results against various pathogens .
Comparative Analysis
To better understand the biological activity of this compound relative to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Bicyclic heterocycle | Contains both pyrrole and oxazole moieties | Anticancer and enzyme inhibition |
| Pyrrole | Five-membered ring | Basic unit in many natural products | Limited standalone activity |
| Oxazolone | Five-membered ring | Contains a carbonyl group | Used in organic synthesis |
| Pyrrolidine | Saturated five-membered ring | Common building block | Moderate biological activity |
This table illustrates how this compound's unique structure may confer distinct reactivity patterns and biological activities not observed in other related compounds.
Q & A
Basic Question: What are the primary synthetic routes for preparing Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione derivatives, and how do reaction conditions influence yield?
Methodological Answer:
Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione derivatives are commonly synthesized via annulation reactions or condensation of pyrrole-carbaldehydes with ketones. For example:
- Procedure A (General Synthesis): React 1H-pyrrole-2-carbaldehyde with trifluoromethyl ketones (e.g., 2,2,2-trifluoro-1-phenylethan-1-one) in CHCl3, using triazolium salts (e.g., 0.1 mmol) and Cs2CO3 (0.25 mmol) as catalysts. Stir at 30°C for 14 h, then purify via flash column chromatography (hexane/EtOAc gradient). Yields range from 31% to 67% depending on substituents (e.g., 67% for 3-(3-chlorophenyl)-trifluoromethyl derivatives) .
- Procedure B (Enantioselective Synthesis): Use chiral catalysts like (R)-CBS-oxazaborolidine (0.9–1.1 M in toluene) to achieve enantiomeric excess in bicyclic derivatives. Reaction parameters (temperature, solvent polarity) critically impact stereochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
